5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime
Description
5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime is a synthetic indole derivative characterized by a trifluoromethyl-substituted benzyl group at the N1 position, a methyl substituent at C5, and an oxime moiety at the C3 carbonyl position. This compound belongs to the indolin-2-one class, which is structurally related to isatin (indole-2,3-dione), a scaffold with broad biological relevance .
Properties
IUPAC Name |
5-methyl-3-nitroso-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-10-5-6-14-13(7-10)15(21-24)16(23)22(14)9-11-3-2-4-12(8-11)17(18,19)20/h2-8,23H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNHDHWFTLJVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Indole-2,3-Dione Derivatives
Key Comparators :
5-Chloro-1-(Trimethylsilyl)-1H-Indole-2,3-Dione 3-[O-(Trimethylsilyl)Oxime] Structural Differences: Chlorine at C5 vs. methyl; trimethylsilyl (TMS) groups at N1 and oxime oxygen vs. trifluoromethyl benzyl. Reactivity: Lower HOMO-LUMO gap (2.89 eV) compared to cyclopentadecanone oxime (5.76 eV) and trans-2-dodecen-1-ol trifluoroacetate (4.97 eV), indicating higher electrophilic reactivity . Polarizability: 261.4 a.u., significantly higher than non-aromatic analogues due to extended π-conjugation .
1-Benzyl-3-(4-Methylbenzylidene)-3H-Indolium Tetrafluoroborate (1a) Structural Differences: Benzylidene substituent at C3 vs. oxime; cationic indolium core vs. neutral indolinone. Synthesis: Formed via alkylation of indole with benzyl chloride, followed by condensation with p-tolualdehyde . Stability: Lower thermal stability (decomposes at 201–203°C) compared to oxime derivatives, which are generally stable up to 250°C .
(3Z)-7-(Trifluoromethyl)-1H-Indole-2,3-Dione 3-Oxime Structural Differences: Trifluoromethyl at C7 vs. C3-benzyl group; Z-configuration oxime.
Antifungal and Enzyme Inhibition :
- CgNce103 Inhibition : Sulfonamide-substituted indole-2,3-diones (e.g., compound 4l) exhibit potent inhibition (KI = 6.4 nM) of Candida glabrata carbonic anhydrase, with selectivity over human isoforms. The trifluoromethyl group in the target compound may similarly enhance target binding via hydrophobic interactions .
Antiviral and Anticancer Activity :
- Isatin Derivatives : Methisazone (isatin-β-thiosemicarbazone) inhibits vaccinia virus, while 5-methyl isatin derivatives exhibit antitumor activity. The target compound’s oxime group may confer similar antiviral or cytotoxic properties .
Physicochemical and Computational Data
*Estimates based on structural analogs; TFM = trifluoromethyl.
Q & A
Q. Table 1. Reaction Optimization for Indole Derivatives (Adapted from )
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| I (10 mol%) | MeCN | 40 | 5 | 98 |
| FeCl | MeCN | 40 | 12 | 67 |
Q. Table 2. Key Spectroscopic Data for Characterization
| Technique | Expected Signals | Reference Compound Example |
|---|---|---|
| -NMR | δ 8.01 (br s, NH), δ 4.07 (s, CH) | 3-(Trimethoxybenzyl)indole |
| HRMS | m/z 298.1438 (M+H) |
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